

# "1-(Dimethylamino)-2-methylpropan-2-OL" in the synthesis of chiral compounds

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## Compound of Interest

**Compound Name:** 1-(Dimethylamino)-2-methylpropan-2-OL

**Cat. No.:** B085811

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An in-depth guide to the role of **1-(dimethylamino)-2-methylpropan-2-ol** and its chiral analogs in the synthesis of stereochemically defined compounds.

## Introduction: Navigating Chirality with $\beta$ -Amino Alcohols

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers exhibiting varied or even opposing effects. This has driven the development of a vast array of techniques for asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule.

This guide focuses on the  $\beta$ -amino alcohol **"1-(Dimethylamino)-2-methylpropan-2-ol"** and its role in the synthesis of chiral compounds. A critical initial point of clarification is that **1-(Dimethylamino)-2-methylpropan-2-ol** is an achiral molecule. Its central carbon atom, bonded to the hydroxyl group, is a quaternary carbon with two identical methyl substituents, and therefore, it is not a stereocenter.

While **1-(Dimethylamino)-2-methylpropan-2-ol** cannot itself serve as a direct source of chirality (as a chiral auxiliary or ligand), its structural motif is central to a widely used class of chiral reagents. This document will, therefore, provide a comprehensive overview of the

applications of its closely related chiral analogs, such as (S)-(+)-1-Dimethylamino-2-propanol, in asymmetric synthesis. By examining these analogs, we can understand the principles of chiral induction and how this class of molecules is leveraged to create stereochemically complex targets. Furthermore, we will explore the synthesis of the achiral **1-(Dimethylamino)-2-methylpropan-2-ol** and its potential applications in synthetic chemistry.

## The Power of Chiral $\beta$ -Amino Alcohols in Asymmetric Synthesis

Chiral  $\beta$ -amino alcohols are a cornerstone of asymmetric synthesis due to their ability to form rigid, chelated transition states that can effectively control the facial selectivity of a wide range of chemical reactions. They are primarily used in two capacities: as chiral auxiliaries and as chiral ligands for metal catalysts.

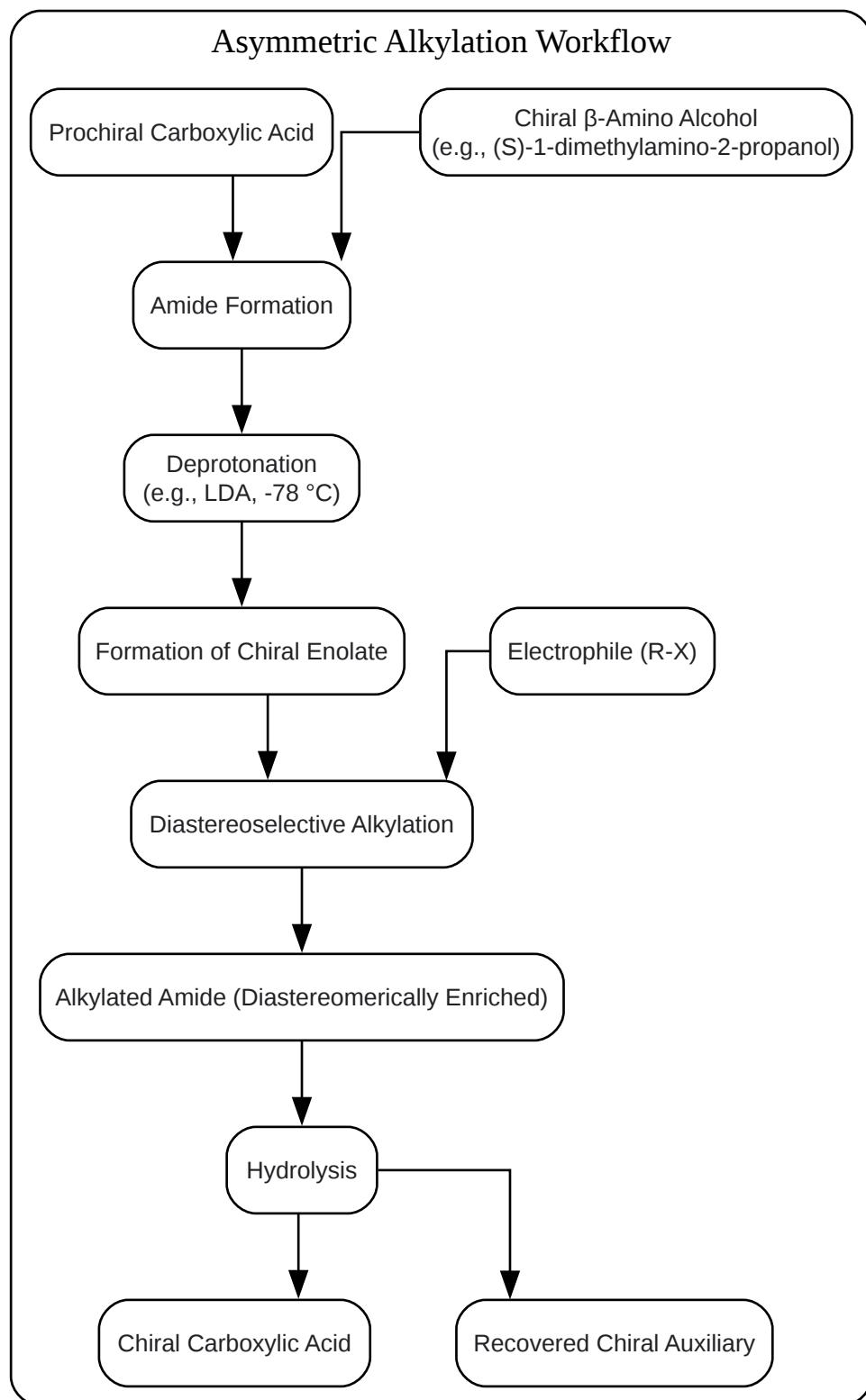
### Chiral Auxiliaries: Temporarily Imparting Chirality

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. Chiral  $\beta$ -amino alcohols are particularly effective in this role.

#### Mechanism of Chiral Induction in Asymmetric Alkylation:

A common application of chiral  $\beta$ -amino alcohols is in the diastereoselective alkylation of enolates. The process typically involves the formation of an amide between the chiral auxiliary and a carboxylic acid. Deprotonation of this amide generates a chiral enolate, where the stereocenter of the auxiliary dictates the conformation of the enolate and shields one of its faces.

The workflow for this process can be visualized as follows:



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A generalized workflow for asymmetric alkylation using a chiral β-amino alcohol auxiliary.

The stereochemical outcome is determined by the rigid, chelated transition state formed by the enolate and the lithium counterion, which is coordinated to both the enolate oxygen and the nitrogen atom of the auxiliary. The steric bulk of the auxiliary's substituents then blocks one face of the enolate from the incoming electrophile.

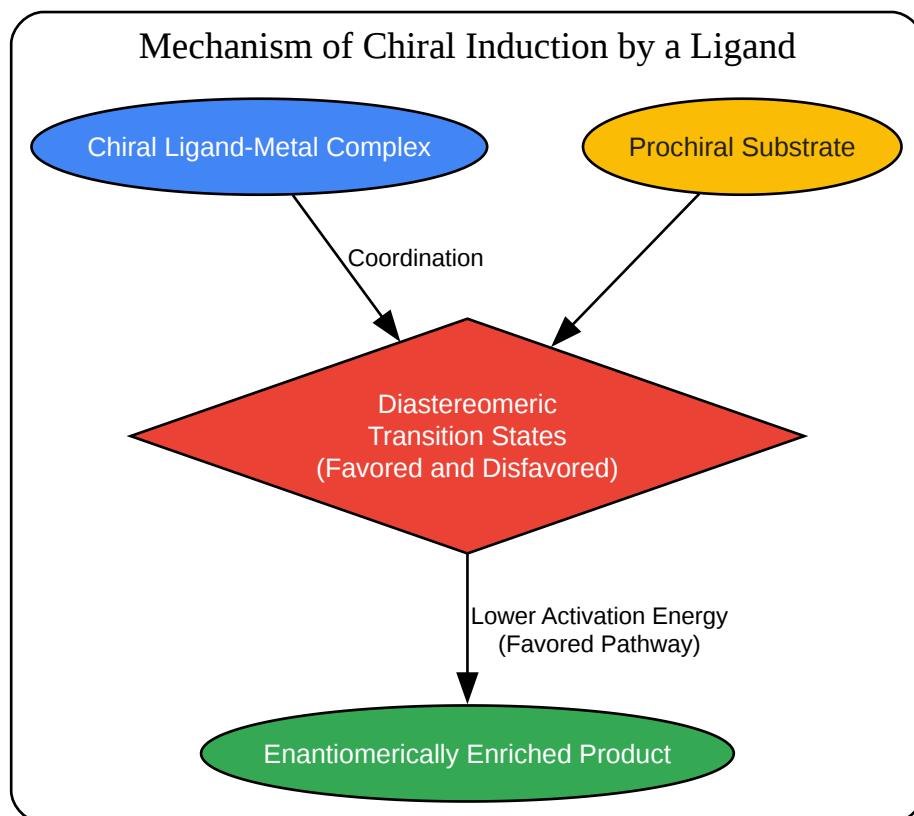
## Chiral Ligands for Asymmetric Catalysis

The ability of  $\beta$ -amino alcohols to act as bidentate ligands, chelating to a metal center through their nitrogen and oxygen atoms, makes them highly valuable in asymmetric catalysis.<sup>[1]</sup> When a chiral  $\beta$ -amino alcohol is used as a ligand, it creates a chiral environment around the metal, enabling the transfer of stereochemical information to a substrate during a catalytic transformation.<sup>[2]</sup>

These chiral metal complexes are effective catalysts for a variety of reactions, including:

- Asymmetric Hydrogenation: The reduction of prochiral ketones or olefins to enantiomerically enriched alcohols or alkanes.
- Asymmetric Transfer Hydrogenation: An alternative to using molecular hydrogen, where a hydrogen donor molecule like 2-propanol or formic acid is used.<sup>[3]</sup>
- Asymmetric Reductions: For instance, the highly enantioselective reduction of ketones using borane, catalyzed by oxazaborolidines derived from chiral amino alcohols.

The following diagram illustrates the general principle of a chiral ligand in asymmetric catalysis:



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Chiral ligand-metal complex creating a biased reaction pathway.

## Synthesis and Properties of 1-(Dimethylamino)-2-methylpropan-2-ol

While achiral, **1-(Dimethylamino)-2-methylpropan-2-ol** is a useful synthetic intermediate. Its synthesis can be achieved through various methods, one of which is the reaction of 2-amino-2-methyl-1-propanol with formaldehyde and formic acid (Eschweiler-Clarke reaction) or via catalytic hydrogenation in the presence of formaldehyde.<sup>[4]</sup>

Physicochemical Properties:

Property	Value
Molecular Formula	C6H15NO
Molecular Weight	117.19 g/mol <a href="#">[5]</a>
IUPAC Name	1-(dimethylamino)-2-methylpropan-2-ol <a href="#">[5]</a>
CAS Number	14123-48-9 <a href="#">[5]</a>
Appearance	Liquid

Due to its tertiary amine and tertiary alcohol functionalities, it can be used as a building block for more complex molecules, as a base, or in the formulation of polymers and other materials.

## Protocols: Asymmetric Synthesis with a Chiral $\beta$ -Amino Alcohol Analog

To provide a practical context for researchers, the following protocol details the use of a chiral analog, (S)-(+)-1-Dimethylamino-2-propanol, as a chiral auxiliary in a diastereoselective alkylation. This protocol is based on well-established methodologies for this class of compounds.

### Protocol 1: Synthesis of a Chiral Amide Auxiliary

- Reaction Setup: To a solution of (S)-(+)-1-Dimethylamino-2-propanol (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add the desired carboxylic acid (1.0 eq.).
- Coupling: Add a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Workup: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography to yield the pure chiral amide.

## Protocol 2: Diastereoselective Alkylation

- Enolate Formation: Dissolve the chiral amide (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Deprotonation: Add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise, and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
- Alkylation: Add the electrophile (e.g., benzyl bromide) (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.
- Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution.
- Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
- Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate. Purify the product by flash chromatography to isolate the alkylated amide. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.

## Protocol 3: Cleavage and Recovery of the Auxiliary

- Hydrolysis: The alkylated amide can be hydrolyzed under acidic (e.g., refluxing in 6 M HCl) or basic (e.g., refluxing with aqueous NaOH) conditions to yield the chiral carboxylic acid.
- Auxiliary Recovery: After hydrolysis, neutralize the reaction mixture and extract the aqueous layer with an organic solvent to recover the chiral auxiliary, which can be purified and reused.

### Hypothetical Results for Asymmetric Alkylation:

The following table presents typical results that can be expected for the asymmetric alkylation of a propionamide derivative using a chiral β-amino alcohol auxiliary, based on literature precedents.

Electrophile	Yield (%)	Diastereomeric Excess (d.e.) (%)
Benzyl bromide	85-95	>95
Iodomethane	80-90	>90
Allyl bromide	75-85	>95

## Conclusion

While **1-(Dimethylamino)-2-methylpropan-2-ol** is an achiral molecule, its structure is representative of a highly important class of chiral  $\beta$ -amino alcohols that are workhorses in the field of asymmetric synthesis. By serving as effective chiral auxiliaries and ligands, these compounds provide reliable and predictable control over the stereochemical outcome of a wide range of reactions, enabling the synthesis of enantiomerically pure compounds for research and development. Understanding the principles of how these chiral analogs function provides chemists with powerful tools for the construction of complex chiral molecules.

## References

- BenchChem. (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0. URL: <https://www.benchchem.com/product/b168953>
- Smolecule. (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2. URL: <https://www.smolecule.com/cas-53636-17-2-s-1-dimethylamino-2-propanol.html>
- BenchChem. (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2. URL: <https://www.benchchem.com/product/b1588065>
- BenchChem. Application Notes and Protocols: 1-(Dimethylamino)-2-phenylbutan-2-ol in Asymmetric Synthesis. URL: <https://www.benchchem.com/application-notes-and-protocols-1-dimethylamino-2-phenylbutan-2-ol-in-asymmetric-synthesis>
- Google Patents. US3402203A - Process of preparing n, n-dimethylamino alcohols. URL: <https://patents.google.com/patent/US3402203A>
- PubChem. **1-(Dimethylamino)-2-methylpropan-2-ol**. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/9793738>
- Wikipedia. Chiral auxiliary. URL: [https://en.wikipedia.org/wiki/Chiral\\_auxiliary](https://en.wikipedia.org/wiki/Chiral_auxiliary)

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## Sources

- 1. prepchem.com [prepchem.com]
- 2. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]
- 5. 1-(Dimethylamino)-2-methylpropan-2-ol | C6H15NO | CID 9793738 - PubChem [pubchem.ncbi.nlm.nih.gov]
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